molecular formula C8H12N2 B1265774 4-(Ethylaminomethyl)pyridine CAS No. 33403-97-3

4-(Ethylaminomethyl)pyridine

Cat. No.: B1265774
CAS No.: 33403-97-3
M. Wt: 136.19 g/mol
InChI Key: ZBAMQLFFVBPAOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Ethylaminomethyl)pyridine plays a significant role in biochemical reactions due to its ability to act as a ligand. It interacts with enzymes and proteins, forming complexes that can alter the activity of these biomolecules. For instance, it is used in the synthesis of sodium dithiocarbamate ligands, which are known to interact with metal ions and enzymes, potentially inhibiting or activating their functions . The nature of these interactions often involves coordination bonds between the nitrogen atoms of this compound and the active sites of enzymes or metal ions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of signaling pathways, leading to changes in gene expression. These changes can affect cellular metabolism, potentially altering the production of key metabolites and energy levels within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The binding interactions typically involve the nitrogen atoms of the pyridine ring, which can form coordination bonds with the active sites of enzymes. These interactions can lead to changes in enzyme activity, resulting in altered biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in pathways related to pyridine nucleotide metabolism. The compound’s interactions with enzymes such as NAD and NADP can modulate oxidation-reduction reactions, affecting energy production and other cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical pathways and cellular functions .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylaminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Ethylaminomethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-(Ethylaminomethyl)pyridine is unique due to its ethylamino group, which imparts distinct chemical properties compared to its methyl and amino analogs. This difference in structure can influence its reactivity, solubility, and applications in various fields .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-9-7-8-3-5-10-6-4-8/h3-6,9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMQLFFVBPAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187049
Record name 4-((Ethylamino)methyl)pyridine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33403-97-3
Record name N-Ethyl-4-pyridinemethanamine
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Record name 4-((Ethylamino)methyl)pyridine
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Record name 33403-97-3
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Record name 4-((Ethylamino)methyl)pyridine
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Record name N-ethylpyridine-4-methylamine
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Record name 4-((ETHYLAMINO)METHYL)PYRIDINE
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Synthesis routes and methods

Procedure details

15.70 g (0.147 mol) of 4-pyridine-formaldehyde was dissolved in 200 mL of ethanol, added under stirring in cold-water-bath with 21 g (0.296 mol) of 65-70% ethylamine aqueous solution, reacted for 0.5 h, monitored with TLC until the reaction was almost completed. Added carefully with 5.6 g (0.148 mol) of sodium borohydride in several batches, small amount in each batch, after the end of addition, added with 30 mL of water, reacted overnight (20 h), the reaction was completed according to TLC monitoring. Evaporated to remove solvent, added with water, extracted with dichloromethane, washed with water and saturated saline in order, dried with anhydrous sodium sulfate, evaporated to remove solvent to obtain yellow thick liquid, 30 g, crude yield 73.4%. 1H NMR(CDCl3, 400 MHz)δ: 1.14(t, 3H, J=7.00 Hz), 2.66(q, 2H, J=7.00 Hz), 3.81(s, 2H), 7.26-7.27(m, 2H), 8.52-8.54(m, 2H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
21 g
Type
reactant
Reaction Step Four
[Compound]
Name
cold-water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(ethylaminomethyl)pyridine act as a ligand in the formation of metal complexes?

A1: this compound can act as a bidentate ligand through its nitrogen atoms. The pyridine nitrogen and the amine nitrogen can both donate electron pairs to a metal center, forming a stable five-membered chelate ring. This coordination mode has been observed in its reaction with diorganotin dichlorides, leading to the formation of mononuclear complexes. []

Q2: What is the significance of the anisobidentate coordination mode observed in the diorganotin dithiocarbamate complexes derived from this compound?

A2: The anisobidentate coordination of the dithiocarbamate moiety, formed from this compound, carbon disulfide, and KOH, to the tin atom is confirmed by the varying Sn-S bond distances revealed through X-ray diffraction analysis. [] This difference in bond lengths suggests that the electron density is not equally shared between the two sulfur atoms of the dithiocarbamate group and the tin center, influencing the complex's stability and reactivity.

Q3: What are the potential applications of ruthenium complexes containing this compound?

A3: Ruthenium complexes incorporating this compound as a ligand have shown promising results as potential antimicrobial agents. [] Additionally, these complexes have demonstrated interaction with calf thymus DNA (CT-DNA), evidenced by changes in UV-Visible and fluorescence spectra. [] This DNA binding ability suggests potential applications in chemotherapy, although further research is necessary to understand the mechanism and selectivity of these interactions.

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